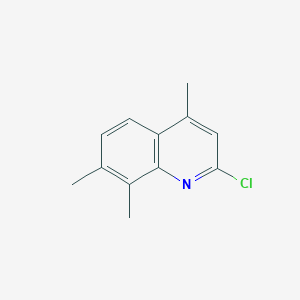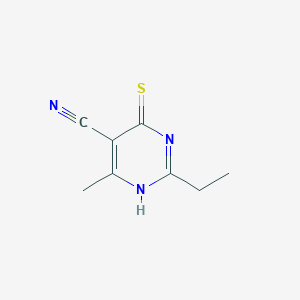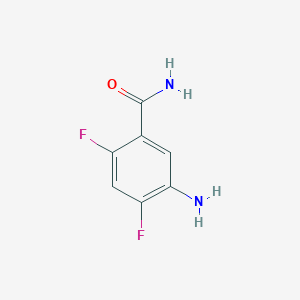
N-Boc-3-chloro-D-tyrosine
Übersicht
Beschreibung
N-Boc-3-chloro-D-tyrosine is a derivative of the amino acid tyrosine, which has been modified to include a tert-butoxycarbonyl (Boc) protecting group and a chlorine substituent. The Boc group is commonly used in peptide synthesis to protect the amine functionality of amino acids, while the chlorine substituent can alter the molecule's reactivity and physical properties. Although the provided papers do not directly discuss N-Boc-3-chloro-D-tyrosine, they do provide insights into similar Boc-protected tyrosine derivatives and their synthesis, which can be informative for understanding the synthesis and properties of N-Boc-3-chloro-D-tyrosine.
Synthesis Analysis
The synthesis of Boc-protected tyrosine derivatives typically involves the introduction of the Boc group to the amino nitrogen of tyrosine. For example, the synthesis of (S)-N-Boc-2,6-dimethyltyrosine is achieved using palladium-catalyzed directed C-H functionalization, which is a method that allows for the selective introduction of methyl groups at the ortho positions of the aromatic ring of tyrosine derivatives without racemization at the α-chiral centers . Similarly, the synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine involves treating Boc-Tyr-OH with NaH in dimethylformamide followed by reaction with 3-bromocyclohexene, yielding the product in high yield . These methods highlight the importance of protecting groups and selective functionalization in the synthesis of tyrosine derivatives.
Molecular Structure Analysis
The molecular structure of Boc-protected tyrosine derivatives is characterized by the presence of the Boc group attached to the nitrogen atom of the amino acid, which provides steric bulk and protects the amine from unwanted reactions during peptide synthesis. The presence of substituents on the aromatic ring, such as methyl or chlorine groups, can influence the electronic properties of the molecule and potentially its conformation. The papers provided do not offer direct analysis of the molecular structure of N-Boc-3-chloro-D-tyrosine, but the principles of steric and electronic effects can be extrapolated from the synthesis and properties of similar compounds .
Chemical Reactions Analysis
Boc-protected tyrosine derivatives are versatile intermediates in organic synthesis and peptide chemistry. The Boc group can be removed under acidic conditions, allowing the free amine to participate in subsequent coupling reactions. The presence of substituents on the aromatic ring can also influence the reactivity of the tyrosine derivative. For instance, the dimethyl groups in (S)-N-Boc-2,6-dimethyltyrosine may increase the hydrophobicity of the molecule and affect its incorporation into peptides . The papers provided do not detail the specific chemical reactions of N-Boc-3-chloro-D-tyrosine, but the general reactivity of Boc-protected amino acids and the influence of substituents on the aromatic ring are well-established in peptide synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected tyrosine derivatives are influenced by both the protecting group and any additional substituents. The Boc group increases the overall molecular volume and alters the solubility of the amino acid in organic solvents. Substituents on the aromatic ring, such as chlorine, can affect the acidity of the phenolic hydroxyl group and the overall polarity of the molecule. While the provided papers do not discuss the properties of N-Boc-3-chloro-D-tyrosine specifically, they do provide insights into the synthesis and applications of related Boc-protected tyrosine derivatives, which can be used to infer some of the properties of N-Boc-3-chloro-D-tyrosine .
Wissenschaftliche Forschungsanwendungen
-
- Application : Deprotection of the N-Boc Group
- Method : A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol .
- Results : The reactions take place under room temperature conditions for 1–4 h with yields up to 90%. This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
-
- Application : Dual Protection of Amino Functions
- Method : This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Results : Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
-
- Application : Mild Deprotection of the N-Boc Group
- Method : A broader mechanism involving the electrophilic character of oxalyl chloride is postulated for this deprotection strategy .
- Results : The use of three (3) equivalents of oxalyl chloride in MeOH achieved good-to-excellent yields of deprotected tert-butyl carbamates .
-
- Application : Dual Protection of Amino Functions
- Method : Most conveniently it can be prepared in essentially quantitative yield with excess Boc 2 O and DMAP directly from NH 4 Cl via nitridotricarbonic acid tri-tert-butyl ester (Boc 3 N) because the compound is susceptible to nucleophiles and one Boc-group can be selectively cleaved by aminolysis .
- Results : This procedure is ideal for the preparation of products containing one or two Boc-groups resulting from dual protection of amines and amides .
-
- Application : One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines
- Method : The specific method of application or experimental procedures are not detailed in the search results .
- Results : This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
-
- Application : Mild Deprotection of the N-Boc Group
- Method : A broader mechanism involving the electrophilic character of oxalyl chloride is postulated for this deprotection strategy .
- Results : After monitoring both reactions for 3 hours, the N-Boc L-tryptophan had been completely converted to L-tryptophan in the oxalyl chloride–MeOH system .
-
- Application : Dual Protection of Amino Functions
- Method : Most conveniently it can be prepared in essentially quantitative yield with excess Boc 2 O and DMAP directly from NH 4 Cl via nitridotricarbonic acid tri-tert-butyl ester (Boc 3 N) because the compound is susceptible to nucleophiles and one Boc-group can be selectively cleaved by aminolysis .
- Results : This procedure is ideal for the preparation of products containing one or two Boc-groups resulting from dual protection of amines and amides .
-
- Application : One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines
- Method : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Results : Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
Eigenschaften
IUPAC Name |
(2R)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMKCIHCRJIZOO-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650164 | |
| Record name | N-(tert-Butoxycarbonyl)-3-chloro-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-chloro-D-tyrosine | |
CAS RN |
478183-57-2 | |
| Record name | N-(tert-Butoxycarbonyl)-3-chloro-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methylthieno[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B1294119.png)


![N-(Benzo[d]thiazol-2-ylmethyl)isobutyramide](/img/structure/B1294123.png)







![tert-butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B1294155.png)

![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)